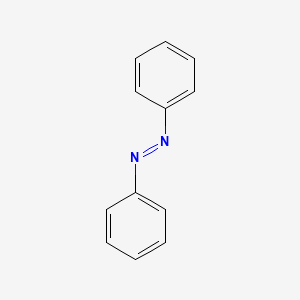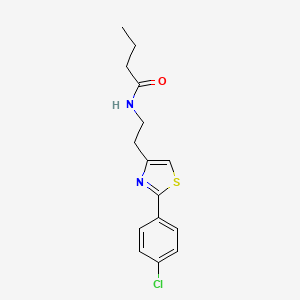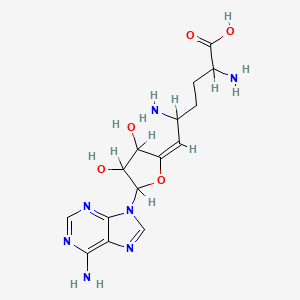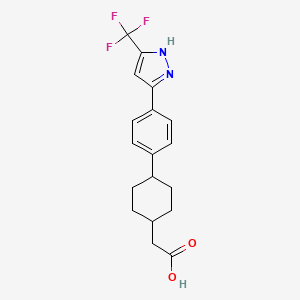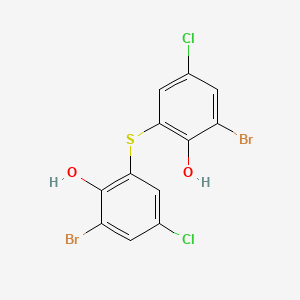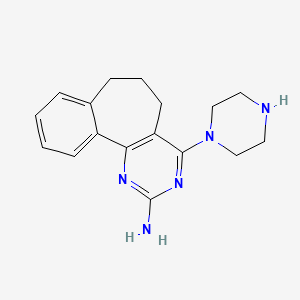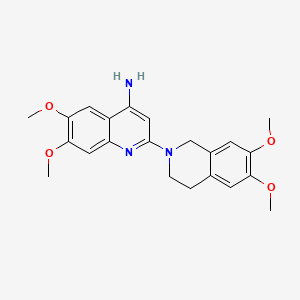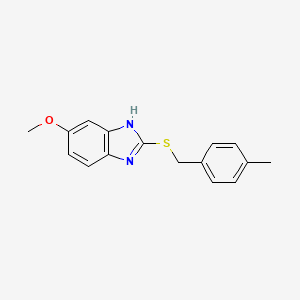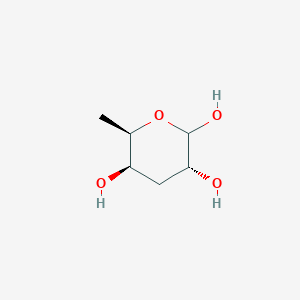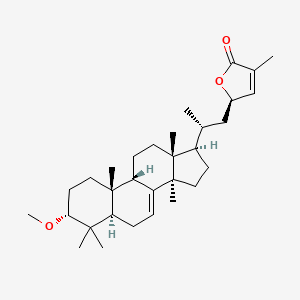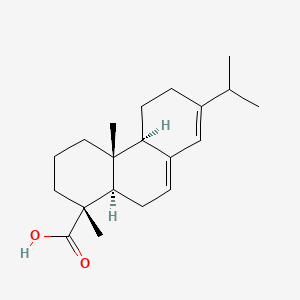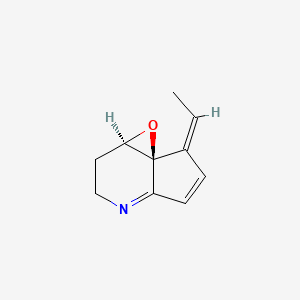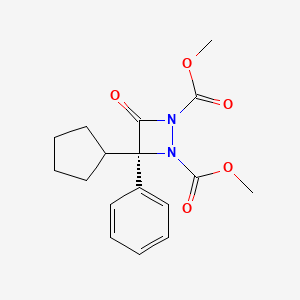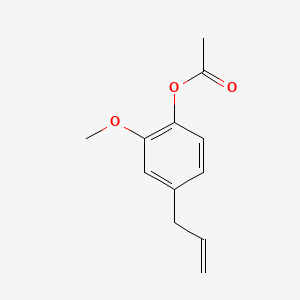
Eugenol acetate
Overview
Description
Eugenyl acetate, also known as 4-allyl-2-methoxyphenyl acetate, is a phenylpropanoid compound derived from eugenol. It is a pale yellow liquid with a slightly fruity, clove-like odor. Eugenyl acetate is commonly found in clove oil and is known for its flavoring, antioxidant, and antimicrobial properties .
Mechanism of Action
Eugenol acetate, also known as EUGENYL ACETATE or Acetyleugenol, is a phenolic aromatic compound primarily obtained from clove oil . It has been the subject of numerous studies due to its wide range of biological activities.
Target of Action
This compound primarily targets a range of microorganisms, such as Corynebacterium spp., Streptomyces spp., and Escherichia coli . It has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties .
Mode of Action
It has been shown tointerrupt action potentials , which may be involved in its anti-pain activity . It also exhibits antimicrobial activity , potentially making it a useful agent against a variety of diseases .
Biochemical Pathways
This compound is involved in the biosynthesis of diverse (hydroxy)cinnamyl alcohols , such as p-coumaryl alcohol, caffeyl alcohol, cinnamyl alcohol, and sinapyl alcohol, from their corresponding (hydroxy)cinnamic acid precursors . It is also involved in the production of allylphenols , including chavicol, hydroxychavicol, and methoxyeugenol .
Pharmacokinetics
When taken orally, this compound is promptly absorbed through several organs and metabolized in the liver . .
Result of Action
This compound has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal, and analgesic properties . It has also been shown to have antibacterial properties , including activity against bacterial strains that eugenol itself showed no activity . This suggests that this compound may have a broader spectrum of antibacterial action than eugenol.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the operating parameters such as temperature, speed of agitation, and particle size can affect the extraction of eugenol . .
Biochemical Analysis
Biochemical Properties
Eugenol acetate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound can inhibit the activity of these enzymes, leading to altered metabolic pathways and potential drug interactions . Additionally, this compound has been shown to interact with antioxidant enzymes, such as superoxide dismutase and catalase, enhancing their activity and contributing to its antioxidant properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and immune responses . By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and other inflammatory mediators. Furthermore, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . This compound also affects cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific receptors and enzymes, altering their activity and function. For example, this compound has been shown to bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity . This binding interaction can lead to the accumulation of certain metabolites and the inhibition of metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . This can result in changes in the expression of genes involved in inflammation, apoptosis, and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under normal laboratory conditions, but it can undergo degradation when exposed to light, heat, or oxidative stress . Over time, the degradation products of this compound can accumulate and potentially alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations when studying the biochemical properties of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration. In some animal models, this compound has been reported to cause dose-dependent changes in behavior, body weight, and organ function . These dosage effects highlight the importance of careful dose selection in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the acetylation of eugenol by acetyltransferase enzymes . Once formed, this compound can undergo further metabolism by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound are complex and involve multiple enzymes and cofactors, highlighting the intricate nature of its biochemical interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and glutathione S-transferases, which can influence its distribution and localization . The distribution of this compound within tissues is also influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues, such as the liver and adipose tissue . These transport and distribution mechanisms play a crucial role in determining the bioavailability and biological activity of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, influencing their activity and function . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other nuclear proteins . In the mitochondria, this compound can affect mitochondrial function by modulating the activity of enzymes involved in oxidative phosphorylation and reactive oxygen species production . The subcellular localization of this compound is an important determinant of its biochemical properties and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eugenyl acetate is typically synthesized through the acetylation of eugenol. The reaction involves the use of acetic anhydride as the acetylating agent and is often catalyzed by lipases in a liquid formulation. The reaction is carried out at an optimized temperature of 55°C with a molar ratio of acetic anhydride to eugenol of 1:1. Under these conditions, a high conversion rate of 91.80% can be achieved within 2 hours .
Industrial Production Methods: In industrial settings, eugenyl acetate is produced by extracting eugenol from clove oil using steam distillation or solvent extraction methods. The extracted eugenol is then subjected to acetylation using acetic anhydride. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Eugenyl acetate undergoes various chemical reactions, including:
Oxidation: Eugenyl acetate can be oxidized to form eugenol quinone.
Reduction: It can be reduced to form eugenol.
Substitution: Eugenyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Eugenol quinone
Reduction: Eugenol
Substitution: Various substituted eugenol derivatives.
Scientific Research Applications
Eugenyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic effects.
Industry: Utilized as a flavoring agent in food and cosmetics, as well as an additive in biofuels.
Comparison with Similar Compounds
Eugenol: The parent compound of eugenyl acetate, known for its antimicrobial and analgesic properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial properties.
Uniqueness of Eugenyl Acetate: Eugenyl acetate is unique due to its acetyl group, which enhances its stability and modifies its biological activity. This makes it a valuable compound in various applications, particularly in the food and pharmaceutical industries .
Properties
IUPAC Name |
(2-methoxy-4-prop-2-enylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-4-5-10-6-7-11(15-9(2)13)12(8-10)14-3/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCDQYPEOIRVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052624 | |
| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-28-7 | |
| Record name | Eugenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eugenol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-4-prop-2-enylphenyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EUGENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9OSB376X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 - 31 °C | |
| Record name | Aceteugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of eugenyl acetate?
A1: Eugenyl acetate has the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol.
Q2: What spectroscopic data is available for the structural characterization of eugenyl acetate?
A2: Researchers commonly employ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and gas chromatography-mass spectrometry (GC-MS) for the structural characterization of eugenyl acetate. [, , ]
Q3: How does the structure of eugenyl acetate compare to eugenol?
A3: Eugenyl acetate is the acetate ester derivative of eugenol. Structurally, it differs from eugenol by the presence of an acetyl group (CH3CO-) attached to the phenolic hydroxyl group of eugenol. [, ]
Q4: What are the primary biological activities of eugenyl acetate?
A4: Eugenyl acetate exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. [, , , , ]
Q5: How does the antibacterial activity of eugenyl acetate compare to eugenol?
A5: Studies show that both eugenyl acetate and eugenol exhibit antibacterial activity, with some variations in potency against different bacterial strains. For instance, one study found eugenyl acetate to have a larger inhibition zone against Listeria monocytogenes compared to other tested bacteria. [, ] Additionally, research suggests that eugenol might have stronger antibacterial activity against certain strains like Staphylococcus aureus and Pseudomonas aeruginosa. []
Q6: What is the potential of eugenyl acetate as an insecticide?
A6: Research indicates that eugenyl acetate possesses acaricidal activity against storage mites (Tyrophagus putrescentiae) and dust mites (Dermatophagoides farinae and Dermatophagoides pteronyssinus). [, ] Further studies are warranted to explore its potential as a viable insecticide.
Q7: What are the potential applications of eugenyl acetate in the pharmaceutical industry?
A7: Eugenyl acetate's diverse biological activities make it a promising candidate for pharmaceutical applications, particularly in developing antimicrobial and anti-inflammatory agents. [, , ]
Q8: How does the solubility of eugenyl acetate impact its bioavailability?
A8: Eugenyl acetate has limited water solubility, which can hinder its bioavailability. Researchers are exploring formulation strategies, such as incorporating polyethylene glycol (PEG), to improve its solubility and enhance its therapeutic potential. [, ]
Q9: Are there any known toxicity concerns associated with eugenyl acetate?
A9: While generally considered safe at low concentrations, eugenyl acetate can exhibit toxicity at higher doses. Research on Artemia salina suggests that eugenyl acetate might be more toxic than eugenol. [, ] Further toxicological studies are essential to determine its safety profile comprehensively.
Q10: How is eugenyl acetate typically synthesized?
A10: Eugenyl acetate is commonly synthesized through the esterification of eugenol with acetic anhydride. This reaction can be facilitated using various catalysts, including strong acids, enzymes, and heterogeneous catalysts. [, , ]
Q11: What are the advantages of using heterogeneous catalysts in eugenyl acetate synthesis?
A11: Heterogeneous catalysts offer several advantages over homogeneous catalysts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact. [, ]
Q12: What is the role of microwave radiation in the production of eugenyl acetate?
A12: Microwave radiation can be employed to accelerate the esterification reaction, leading to a faster and more efficient synthesis of eugenyl acetate. [, ] Studies demonstrate that microwave heating can significantly enhance the reaction rate compared to conventional heating methods. []
Q13: Can eugenyl acetate be produced through enzymatic esterification?
A13: Yes, enzymatic esterification using immobilized lipases, such as Novozym 435, offers a greener alternative for eugenyl acetate production. [, , ] This method often operates at milder reaction conditions and exhibits high selectivity.
Q14: What factors influence the yield and quality of eugenyl acetate during extraction from natural sources?
A14: Factors like geographical origin, plant part used (bud, leaf, or stem), and extraction method (e.g., hydrodistillation, steam distillation, supercritical fluid extraction) can significantly affect the yield and composition of clove essential oil, including its eugenyl acetate content. [, , ]
Q15: How does the grinding procedure impact the supercritical fluid extraction of eugenyl acetate from clove buds?
A15: Research suggests that the grinding procedure employed before supercritical fluid extraction significantly influences the extraction yield of eugenyl acetate and other volatile compounds from clove buds. [] Optimal grinding procedures can enhance the extraction efficiency and potentially improve the quality of the extract.
Q16: What are some promising areas for future research on eugenyl acetate?
A16: Future research on eugenyl acetate can focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
